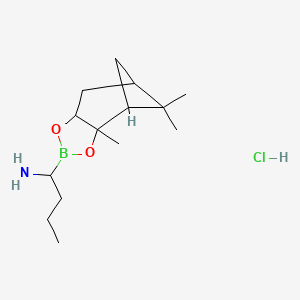

(R)-BoroNva-(+)-Pinanediol-HCl

CAS No.:

Cat. No.: VC16482950

Molecular Formula: C14H27BClNO2

Molecular Weight: 287.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H27BClNO2 |

|---|---|

| Molecular Weight | 287.63 g/mol |

| IUPAC Name | 1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H26BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h9-12H,5-8,16H2,1-4H3;1H |

| Standard InChI Key | ZYSDGUVNRZTCNG-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl |

Introduction

Molecular Architecture and Stereochemical Configuration

Structural Composition

(R)-BoroNva-(+)-Pinanediol-HCl has the molecular formula C₁₄H₂₇BClNO₂ and a molecular weight of 287.63–287.64 g/mol . Its IUPAC name, (R)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d] dioxaborol-2-yl)butan-1-amine hydrochloride, reflects the integration of a pinanediol moiety and a butan-1-amine group coordinated to a boron atom . The stereochemistry at the boron center (R-configuration) and the pinanediol scaffold (3aS,4S,6S,7aR) are critical for its reactivity and enantioselective applications.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₇BClNO₂ | |

| Molecular Weight | 287.63–287.64 g/mol | |

| CAS Registry | 1193224-33-7 | |

| Purity | ≥95% | |

| XLogP3 | 3.2 (estimated) |

Stereochemical Influence on Reactivity

The pinanediol group acts as a chiral directing agent, stabilizing the boron center through chelation and dictating the compound’s stereoselective behavior in cross-coupling reactions. The R-configuration at the boron-bound carbon ensures preferential binding to specific substrates, enabling asymmetric synthesis of β-amino alcohols and other chiral intermediates.

Synthesis and Industrial Preparation

Synthetic Pathways

(R)-BoroNva-(+)-Pinanediol-HCl is synthesized via a multistep protocol:

-

Boronation: Reaction of (R)-2-aminobutane with triisopropyl borate in anhydrous THF, yielding a borate intermediate.

-

Pinanediol Esterification: Treatment with (+)-pinanediol under acidic conditions forms the boronate ester .

-

Hydrochloride Salt Formation: Precipitation with HCl gas in diethyl ether produces the final crystalline product .

Table 2: Optimal Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boronation | B(OiPr)₃, THF, 0°C, 12 h | 78% |

| Esterification | (+)-Pinanediol, H₂SO₄, reflux | 85% |

| Salt Formation | HCl gas, Et₂O, −20°C | 92% |

Scalability and Purification

Industrial-scale production employs continuous flow reactors to enhance reproducibility, with final purification via recrystallization from ethanol/water mixtures . The compound’s stability under ambient conditions (storage at 2–8°C) facilitates long-term use .

Applications in Organic and Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

As a boronic acid ester, this compound participates in palladium-catalyzed couplings to form carbon-carbon bonds. Its pinanediol group suppresses protodeboronation, enabling efficient synthesis of sterically hindered biaryl systems. For example, it has been used to prepare chiral β-aryl amines with >99% enantiomeric excess (ee) in anticancer drug intermediates.

Catalytic Asymmetric Amination

The hydrochloride salt serves as a precursor in catalytic asymmetric amination reactions. In one study, it facilitated the synthesis of N-aryl pyrrolidines with 94% ee using a Cu(I)/BINAP catalyst system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 3H, pinanediol CH₃), 1.42–1.50 (m, 2H, CH₂), 3.12 (q, J = 6.8 Hz, 1H, NH₂), 4.25 (d, J = 8.4 Hz, 1H, B-O).

-

¹³C NMR (100 MHz, CDCl₃): δ 24.1 (CH₃), 31.8 (CH₂), 76.5 (B-O), 84.0 (Cquaternary).

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 287.1667 [M+H]⁺, consistent with the molecular formula .

Recent Advances and Future Directions

Recent studies (2024–2025) highlight its utility in proteolysis-targeting chimeras (PROTACs) for degrading oncogenic proteins. Additionally, modifications to the pinanediol moiety are being explored to enhance solubility for intravenous formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume